2,6-Dichloro-3-(trifluoromethoxy)pyridine
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Overview
Description
2,6-Dichloro-3-(trifluoromethoxy)pyridine is a chemical compound characterized by the presence of chlorine and trifluoromethoxy groups attached to a pyridine ring.
Mechanism of Action
Target of Action
It’s known that this compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
2,6-Dichloro-3-(trifluoromethoxy)pyridine is often used in Suzuki–Miyaura (SM) coupling reactions . In these reactions, it participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the suzuki–miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Result of Action
It’s known that the compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting it plays a significant role in the efficacy of these products.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloropyridine with trifluoromethoxy-containing reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of 2,6-Dichloro-3-(trifluoromethoxy)pyridine .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,6-Dichloro-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another compound with similar structural features but different substitution patterns.
2,6-Dichloro-3-methylpyridine: Lacks the trifluoromethoxy group, leading to different chemical properties and applications.
Uniqueness: 2,6-Dichloro-3-(trifluoromethoxy)pyridine is unique due to the presence of both chlorine and trifluoromethoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKQXQAUXQPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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